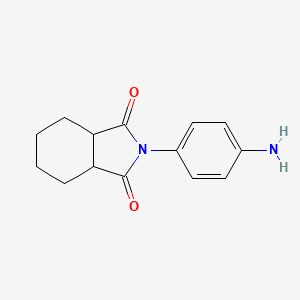

2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

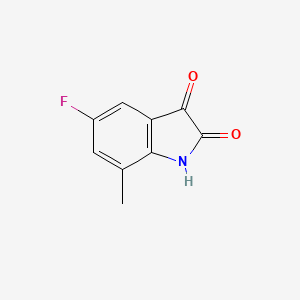

The compound "2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione" is a tricyclic N-aminoimide that has been the subject of recent research due to its interesting chemical structure and potential applications. The studies have focused on the synthesis of such compounds and their molecular and crystal structures, which are crucial for understanding their chemical behavior and properties .

Synthesis Analysis

The synthesis of related 2H-isoindole-1,3(2H)-diones involves the reaction of α-amino acids with carbonyl compounds. This process generates azomethine ylides, which are then captured by quinones to form the desired products. The elimination of water and carbon dioxide is a critical step in this reaction, leading to the formation of various isoindole derivatives, including the 2H-isoindole-4,7-diones .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using spectroscopic methods such as NMR and mass spectrometry. In particular, two N-aminoimides synthesized were found to be exo,cis isomers. Their crystal structures revealed noncentrosymmetric crystals with two independent molecules in the asymmetric unit. The N-amine groups in these molecules participate in hydrogen bonding, which can be either single or bifurcated N-H...O hydrogen bonds. These interactions are significant as they influence the stability and reactivity of the compounds .

Chemical Reactions Analysis

Although the specific chemical reactions of "2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione" are not detailed in the provided papers, the general reactivity of similar compounds can be inferred. The presence of amino and imide groups suggests that these compounds could engage in various chemical reactions, such as nucleophilic attacks or further condensation reactions, depending on the surrounding chemical environment and the presence of other reactive species .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular and crystal structures. The presence of voluminous hydrocarbon parts in the molecules leads to orthogonal electrostatic interactions between the imide ring and carbonyl or ether oxygen atoms. These interactions, along with the specific hydrogen bonding patterns, affect properties such as solubility, melting point, and reactivity. The distances between interacting atoms in these structures are less than 3.2 Å, indicating strong interactions that could significantly impact the physical properties of the compounds .

Applications De Recherche Scientifique

Synthesis and Derivatives

A key application of this compound lies in the synthesis of new derivatives. Tan, Koc, Kishali, Şahin, and Kara (2016) developed an effective synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. The process involved epoxidation and subsequent reactions with nucleophiles, leading to the formation of amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione (Tan et al., 2016).

Sena, Srivastava, Simone, Gonçalves, Silva, and Pereira (2007) discussed the efficient synthesis of various N-(Arylaminomethyl)-phthalimides using both conventional and microwave-assisted reactions. This approach includes the synthesis of derivatives like 2-Phenylaminomethyl-isoindole-1,3-dione (Sena et al., 2007).

Chemical Structure and Reactivity

Mitchell, Stanley, Espinosa De Hoyos, and Holliday (2013) examined the structural and reactivity differences between 3,4,6a,7,10,10a-hexahydro-7,10-epoxypyrimido[2,1-a]isoindol-6(2H)-one and 2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione, revealing insights into the molecular behavior of these compounds (Mitchell et al., 2013).

Medicinal Chemistry and Pharmacological Potential

The compound's potential in medicinal chemistry is highlighted by Czopek, Partyka, Bucki, Pawłowski, Kołaczkowski, Siwek, Głuch-Lutwin, Koczurkiewicz, Pękala, Jaromin, Tyliszczak, Wesołowska, and Zagórska (2020), who investigated isoindole-1,3-dione derivatives for their properties as potential antipsychotics. They focused on the inhibition of phosphodiesterase 10A and serotonin receptors, which are crucial for psychiatric disorders (Czopek et al., 2020).

Crystallography and Molecular Modeling

Struga, Mirosław, Wawrzycka-Gorczyca, Kossakowski, and Kozioł (2007) synthesized two N-aminoimides, including derivatives of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, and analyzed their crystal structures, providing valuable data on molecular conformations and interactions (Struga et al., 2007).

Molecular Liquids and Mesophase Characterization

Dubey, Yerrasani, Karunakar, Singh, Kumar, and Rao (2018) conducted a study on mesogenic Schiff bases derived from isoindoline-1,3-dione. Their work contributes to the understanding of liquid crystalline behavior, which has applications in display technology and other materials science fields (Dubey et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-aminophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8,11-12H,1-4,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXNEIGIJKUGON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284662.png)

![3-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1284668.png)

![N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B1284697.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)